molecular formula C17H19N3O3 B4393043 N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide

N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide

Cat. No.: B4393043
M. Wt: 313.35 g/mol
InChI Key: FKYQFGAORIDYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide, also known as MPN, is a synthetic compound that belongs to the class of nicotinamide derivatives. MPN has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activation of Akt, a signaling pathway that is involved in cell survival and proliferation. In addition, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, this compound has been shown to protect neuronal cells from oxidative stress and neuroinflammation, which are involved in the pathogenesis of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound has not been extensively studied in vivo, and its safety and efficacy in humans are not known.

Future Directions

There are several future directions for the research on N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. In addition, studies are needed to evaluate the safety and efficacy of this compound in humans. This compound can also be modified to improve its pharmacokinetic properties and enhance its therapeutic efficacy. Furthermore, the combination of this compound with other drugs or therapies may provide synergistic effects and improve the treatment outcomes of various diseases.

Scientific Research Applications

N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, this compound has been shown to protect neuronal cells from oxidative stress and neuroinflammation, which are involved in the pathogenesis of neurodegenerative disorders.

Properties

IUPAC Name

N-[3-[(2-methoxybenzoyl)amino]propyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-15-8-3-2-7-14(15)17(22)20-11-5-10-19-16(21)13-6-4-9-18-12-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYQFGAORIDYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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